4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl
Description
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is a novel thiourea compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is synthesized from biphenyl-4-carbonyl chloride and has shown promise in various chemical reactions and applications.
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-8-4-5-13-20-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,21,22,23,24) |
InChI Key |
WJLKDKNKVXAFJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl typically involves the reaction of biphenyl-4-carbonyl chloride with pyridin-2-ylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Biphenyl-4-carbonyl Chloride: Biphenyl-4-carbonyl chloride is synthesized from biphenyl-4-carboxylic acid using thionyl chloride or oxalyl chloride as the chlorinating agent.
Reaction with Pyridin-2-ylthiourea: The biphenyl-4-carbonyl chloride is then reacted with pyridin-2-ylthiourea in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide: A similar thiourea compound with a methyl group on the pyridine ring.
N-(quinolin-2-ylcarbamothioyl)biphenyl-4-carboxamide: A compound with a quinoline ring instead of a pyridine ring.
Uniqueness
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
